G2/M Cell Cycle Arrest: Spirotryprostatin A vs. B in tsFT210 Cells
In a direct head-to-head comparison, spirotryprostatin A inhibited the cell cycle progression of tsFT210 mouse breast cancer cells at the G2/M phase with an IC50 of 197.5 μM, whereas spirotryprostatin B exhibited a 14-fold higher potency with an IC50 of 14.0 μM [1]. This 183.5 μM difference in potency, measured under identical experimental conditions, highlights that spirotryprostatin A serves as a less potent but more modulable scaffold for SAR studies compared to its more potent congener.
| Evidence Dimension | G2/M cell cycle arrest (IC50) |
|---|---|
| Target Compound Data | IC50 = 197.5 μM |
| Comparator Or Baseline | Spirotryprostatin B: IC50 = 14.0 μM |
| Quantified Difference | 14.1-fold difference (197.5 vs. 14.0 μM) |
| Conditions | tsFT210 mouse breast cancer cells; assay guided by cell cycle inhibitory activity [1] |
Why This Matters
The lower potency of spirotryprostatin A provides a wider dynamic range for dose-response studies and a cleaner baseline for evaluating structural modifications in medicinal chemistry campaigns.
- [1] Cui, C. B., Kakeya, H., & Osada, H. (1996). Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase. Tetrahedron, 52(39), 12651–12666. View Source
